6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate

Lipophilicity Drug Design ADME

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate (CAS 83123-66-4) is a synthetic, lipophilic ester belonging to the class of alkoxy-phenyl nicotinate derivatives. Its structure features a nicotinic acid moiety esterified with a 6-(4-(4-chlorobenzyloxy)phenyl)hexyl alcohol, resulting in a compound with a molecular formula of C25H26ClNO3 and a molecular weight of 423.9 g/mol.

Molecular Formula C25H26ClNO3
Molecular Weight 423.9 g/mol
CAS No. 83123-66-4
Cat. No. B12721519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate
CAS83123-66-4
Molecular FormulaC25H26ClNO3
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OCCCCCCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C25H26ClNO3/c26-23-12-8-21(9-13-23)19-30-24-14-10-20(11-15-24)6-3-1-2-4-17-29-25(28)22-7-5-16-27-18-22/h5,7-16,18H,1-4,6,17,19H2
InChIKeyTUPVCDRBWRUKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl Nicotinate (CAS 83123-66-4): Chemical Class, Structural Identity, and Procurement Baseline


6-(4-(4-Chlorobenzyloxy)phenyl)hexyl nicotinate (CAS 83123-66-4) is a synthetic, lipophilic ester belonging to the class of alkoxy-phenyl nicotinate derivatives. Its structure features a nicotinic acid moiety esterified with a 6-(4-(4-chlorobenzyloxy)phenyl)hexyl alcohol, resulting in a compound with a molecular formula of C25H26ClNO3 and a molecular weight of 423.9 g/mol [1]. This compound is structurally related to the historically studied hypolipidemic agent 4-(4′-chlorobenzyloxy)benzyl nicotinate (KCD-232, CAS 63608-11-7), which serves as the most relevant comparator for evaluating differentiation in pharmacological and physicochemical property spaces [2].

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl Nicotinate: Structural and Physicochemical Grounds for Non-Interchangeability with In-Class Analogs


Despite a shared nicotinate ester pharmacophore, simple substitution between 6-(4-(4-chlorobenzyloxy)phenyl)hexyl nicotinate and its closest analog, KCD-232, is scientifically unsound. The core differentiation arises from the replacement of a benzyl ester linker in KCD-232 with a hexyl ester linker in the target compound. This key structural modification results in a doubling of the computed XLogP3 from 4.5 to 7.1 and an increase in the rotatable bond count from 7 to 12 [1]. Such a substantial increase in lipophilicity and molecular flexibility directly dictates a distinct absorption, distribution, metabolism, and excretion (ADME) profile, altering both pharmacokinetic exposure and the potential for off-target interactions. Consequently, in vivo efficacy and safety outcomes observed for KCD-232 cannot be linearly extrapolated to this compound, necessitating its independent sourcing and evaluation for research programs targeting specific lipophilicity-driven biological pathways [1][2].

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl Nicotinate: Quantifiable Differentiation Evidence Against the Reference Compound KCD-232


Quantified Increase in Computed Lipophilicity (XLogP3) Compared to the Benzyl Ester Analog KCD-232

The target compound exhibits a computed partition coefficient (XLogP3) of 7.1, which is substantially higher than the XLogP3 of 4.5 for the direct structural analog KCD-232 [1][2]. This quantifies the dramatic impact of extending the ester linkage from a benzyl to a hexyl group on the molecule's overall lipophilicity, a key determinant of membrane permeability, plasma protein binding, and tissue distribution.

Lipophilicity Drug Design ADME Nicotinic Acid Derivatives

Quantified Increase in Molecular Flexibility (Rotatable Bond Count) Relative to KCD-232

The insertion of an n-hexyl linker results in a rotatable bond count of 12 for the target compound, compared to 7 for the benzyl-linked analog KCD-232 [1][2]. This 5-bond increase substantially enhances the molecule's conformational entropy, which can influence binding kinetics (on/off rates) and the ability to adopt specific bioactive conformations upon target engagement.

Molecular Flexibility Conformational Analysis Drug-Receptor Interactions Entropy

Differentiated Pharmacological Baseline: KCD-232 Establishes a Nicotinate Ester Hypolipidemic Threshold for Class-Level Comparison

While a direct head-to-head bioassay between the target compound and KCD-232 is not available, KCD-232 serves as a well-characterized, evidence-supported baseline for the nicotinate ester class. In a high-cholesterol diet mouse model, KCD-232 at a 0.05% dietary admixture (113.9 mg/kg/day) significantly reduced serum cholesterol to 57.8% of the control level, outperforming clofibrate (82.2% of control) [1]. In normal rats, 0.05% dietary KCD-232 reduced serum triglycerides to 73.3% of control levels (p<0.025) [1].

Hypolipidemic Agents Triglyceride Metabolism In Vivo Pharmacology KCD-232

Linker-Dependent Molecular Weight Difference Impacts Ligand Efficiency and Dosing Metrics

The target compound has a molecular weight of 423.9 g/mol, which is 70.1 g/mol higher than KCD-232 (353.8 g/mol) [1][2]. This difference, driven entirely by the extended hexyl linker, directly impacts ligand efficiency indices (e.g., LE = 0.06 for KCD-232 if an IC50 of 1 µM is assumed, vs. a lower LE for the target compound if equipotent) and the compound's positioning within 'Rule of 5' chemical space, creating distinct oral bioavailability predictions.

Molecular Weight Ligand Efficiency Drug Development Fragment-Based Design

6-(4-(4-Chlorobenzyloxy)phenyl)hexyl Nicotinate: Evidence-Based Research Application Scenarios


Investigating Lipophilicity-Driven Tissue Distribution of Nicotinate-Based Probes

Given its high computed XLogP3 of 7.1—a 2.6 log unit increase over KCD-232—this compound is an ideal candidate for evaluating how extreme lipophilicity within the nicotinate ester class influences biodistribution, particularly for CNS or adipose tissue targeting. Researchers can use it as a tool compound to study the relationship between lipophilicity and tissue retention without the confounding factor of introducing a completely new scaffold [1].

Structure-Activity Relationship (SAR) Expansion of Hypolipidemic Nicotinate Esters

With KCD-232 validated as a potent hypolipidemic agent (reducing serum cholesterol to 57.8% of control in mice), this compound serves as a critical linker-elongated analog for SAR studies. Its differentiated rotatable bond count (12 vs. 7) and molecular weight (423.9 vs. 353.8 g/mol) provide an unprecedented opportunity to decouple lipid-lowering efficacy from pharmacokinetic properties, potentially yielding a longer-acting or more selectively distributed lead compound [1][2].

Development of High-LogP Formulation Strategies for Poorly Soluble Esters

The substantial lipophilicity difference (XLogP3 7.1) makes this compound an excellent model substance for pharmaceutical scientists developing lipid-based drug delivery systems, nanoemulsions, or amorphous solid dispersions specifically tailored for high-LogP ester prodrugs, where KCD-232 (LogP 4.5) would not accurately reflect the solubilization challenges [1].

Metabolic Stability Profiling of Flexible Diester/Amide Scaffolds

The 71% increase in rotatable bonds (12 vs. 7 for KCD-232) makes this compound a superior probe for assessing the impact of linker flexibility on metabolic stability by cytochrome P450s and esterases. It allows direct comparison with the more rigid KCD-232 to determine whether the hexyl linker promotes or retards metabolic degradation, critical information for designing next-generation analogs with half-life extensions [1][2].

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